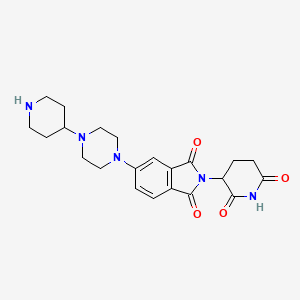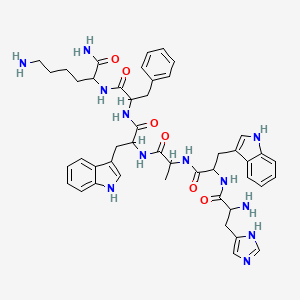![molecular formula C26H28N6O5S B11934805 (2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CKD-516 is a benzophenone analog that has been developed as a vascular disrupting agent. It is primarily investigated for its potential as an anti-cancer drug due to its ability to disrupt the vascularization of tumors . This compound is known for its ability to selectively target and disrupt the tubulin component of the endothelial cytoskeleton, leading to the shutdown of tumor blood flow and subsequent tumor necrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CKD-516 is synthesized through a series of chemical reactions that involve the modification of the B ring of benzophenone by replacing it with a carbonyl group . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that CKD-516 is a water-soluble prodrug that becomes active after being cleaved by endogenous protease .
Industrial Production Methods
The industrial production of CKD-516 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy. The production methods are designed to meet stringent regulatory standards for pharmaceutical compounds. The exact details of the industrial production methods are proprietary and not publicly available.
Análisis De Reacciones Químicas
Types of Reactions
CKD-516 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: CKD-516 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving CKD-516 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from the reactions involving CKD-516 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
CKD-516 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: CKD-516 is extensively studied for its anti-cancer properties. .
Vascular Disruption: The compound is used to study the effects of vascular disruption in tumors, providing insights into the mechanisms of tumor growth and metastasis.
Combination Therapy: CKD-516 is investigated in combination with other chemotherapeutic agents, such as gemcitabine, to enhance anti-tumor activity.
Mecanismo De Acción
CKD-516 exerts its effects by targeting the tubulin component of the endothelial cytoskeleton . This action leads to the disruption of microtubule assembly, resulting in microtubule dysfunction and cell cycle arrest at the G2/M phase . The compound’s vascular disrupting properties cause rapid shutdown of tumor blood flow, leading to tumor ischemia and necrosis . Additionally, CKD-516 has been shown to induce dendritic cell maturation through the Rho signaling pathway, enhancing the immune response against tumors .
Comparación Con Compuestos Similares
CKD-516 is unique among vascular disrupting agents due to its specific mechanism of action and efficacy . Similar compounds include:
Combretastatin A-4: A well-known vascular disrupting agent that also targets tubulin but has different pharmacokinetic properties and clinical applications.
Zybrestat (fosbretabulin): Another tubulin-binding vascular disrupting agent with a different chemical structure and clinical profile.
CKD-516 stands out due to its potent anti-tumor activity, ability to enhance the efficacy of other chemotherapeutic agents, and potential to boost the immune response in cancer therapy .
Propiedades
Fórmula molecular |
C26H28N6O5S |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m1/s1 |
Clave InChI |
UKKRUIXIDCWALA-JOCHJYFZSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
SMILES canónico |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



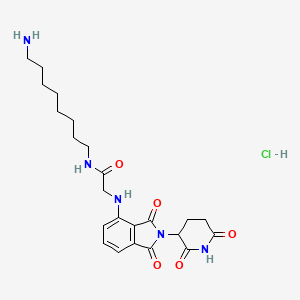
![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
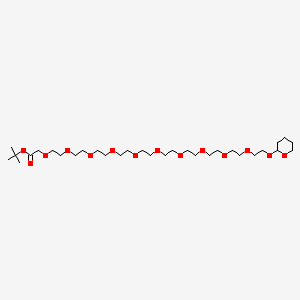
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)
![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
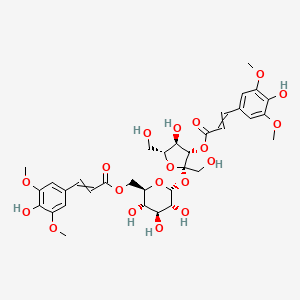
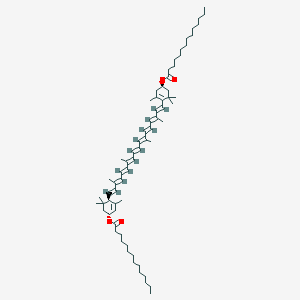
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
